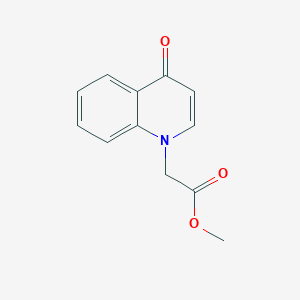

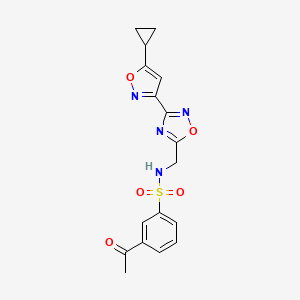

methyl (4-oxoquinolin-1(4H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . There are many specific synthetic methodologies that have been developed and reported for the production of quinoline antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis

Quinoline and its derivatives have been explored for their various chemical reactions. For example, the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .科学的研究の応用

Crystal Structure and Theoretical Studies : A study focused on the crystal structure of a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, providing insights into its molecular structure and interactions. The oxoquinoline unit displayed near planarity, and weak hydrogen bonds and π–π interactions contributed to a three-dimensional network structure (Filali Baba et al., 2019).

Potential in Osteoarthritis Treatment : Research identified a chemical compound, structurally related to methyl (4-oxoquinolin-1(4H)-yl)acetate, as a potential candidate for early osteoarthritis treatment. This compound demonstrated the ability to attenuate matrix metalloproteinase (MMP) expression in cytokine-stimulated cells without significant cytotoxicity, highlighting its potential therapeutic role (Inagaki et al., 2022).

Synthesis of Hydrazones Derivatives : A study detailed the synthesis of hydrazones derivatives from a compound similar to this compound, demonstrating its use as a precursor in the creation of new chemical entities (AL-ALAAF & Al-iraqi, 2021).

Alzheimer's Disease Research : Research into 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, structurally related to the target compound, revealed their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. This could be significant for Alzheimer's disease treatment (Zarei et al., 2021).

Antibacterial and Antifungal Properties : Various derivatives of quinazolinone, similar in structure to this compound, have been synthesized and evaluated for their antibacterial and antifungal properties. The results indicate potential application in combating microbial infections (Raju et al., 2016).

Antimicrobial Activity Assessment : Another study synthesized and characterized 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, exhibiting promising antimicrobial activity against various human pathogenic microorganisms (Saravanan, Alagarsamy & Prakash, 2015).

作用機序

Target of Action

Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate, also known as (4-Oxo-4H-quinolin-1-yl)-acetic acid methyl ester, is a compound that has been synthesized as a potential diuretic agent . The primary targets of this compound are likely to be the renal cells, specifically those involved in the regulation of fluid balance and electrolyte homeostasis .

Mode of Action

It has been suggested that the compound interacts with its targets in the kidney, leading to an increased diuretic effect . This interaction may involve the inhibition or modulation of specific enzymes or transporters involved in the reabsorption of water and electrolytes, thereby increasing urine output .

Biochemical Pathways

The compound’s effect on the urinary function of the kidney suggests that it may influence several biochemical pathways related to fluid and electrolyte balance . These could include the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance, and the vasopressin pathway, which controls water reabsorption in the kidneys .

Pharmacokinetics

As a potential diuretic agent, its bioavailability and pharmacokinetic properties would be critical factors influencing its therapeutic efficacy .

Result of Action

The primary result of the action of Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate is an increased diuretic effect, leading to increased urine output . This could potentially be used to treat conditions such as hypertension and edema, where reducing fluid volume can help alleviate symptoms .

Action Environment

The action, efficacy, and stability of Methyl 2-(4-oxoquinolin-1(4H)-yl)acetate could be influenced by various environmental factors. These could include the pH and composition of the urine, the presence of other medications, and individual patient factors such as renal function and hydration status .

特性

IUPAC Name |

methyl 2-(4-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)8-13-7-6-11(14)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDOWWOCDFMIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)